molecular formula C7H16ClNO B12973506 2,4-Dimethylpiperidin-4-ol hydrochloride

2,4-Dimethylpiperidin-4-ol hydrochloride

Cat. No.: B12973506
M. Wt: 165.66 g/mol
InChI Key: LAFLGYVCQJTCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylpiperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine family It is characterized by the presence of a piperidine ring substituted with two methyl groups at the 2 and 4 positions and a hydroxyl group at the 4 position, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpiperidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of suitable solvents, catalysts, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives.

Scientific Research Applications

2,4-Dimethylpiperidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its biological activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidin-4-ol hydrochloride: Another piperidine derivative with similar structural features but different substitution patterns.

    2,4-Dimethylpiperidine: Lacks the hydroxyl group, leading to different chemical and biological properties.

    Piperidin-4-ol: A simpler piperidine derivative without methyl substitutions.

Uniqueness

2,4-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl groups and the hydroxyl group at specific positions on the piperidine ring makes it a valuable compound for various applications.

Biological Activity

2,4-Dimethylpiperidin-4-ol hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a piperidine derivative characterized by a hydroxyl group at the 4-position and two methyl groups at the 2 and 4 positions of the piperidine ring. This structural configuration contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

2. Antiviral Activity
The compound has shown promising antiviral properties in preliminary studies. It has been evaluated for its ability to inhibit viral replication in vitro, particularly against viruses such as dengue and chikungunya. The proposed mechanism involves interference with viral entry or replication processes within host cells .

3. Neuroprotective Effects
In studies related to neurodegenerative diseases, compounds similar to this compound have demonstrated potential in inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. This suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxyl group plays a critical role in binding to enzymes such as AChE and other targets involved in cellular signaling pathways.
  • Receptor Modulation : The compound may act as a modulator at various receptor sites, influencing neurotransmitter release and uptake.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several piperidine derivatives, including this compound. Results indicated that the compound exhibited significant inhibition of dengue virus replication in vitro with an IC50 value of approximately 5 µM .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotection, researchers found that derivatives of piperidine showed enhanced activity against AChE with IC50 values ranging from 10 to 50 nM. The study highlighted the potential for these compounds to improve cognitive function in models of Alzheimer’s disease .

Data Tables

Biological Activity IC50 Value (µM) Reference
Antiviral (Dengue)5
AChE Inhibition10 - 50
Antimicrobial (Gram+)Variable

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2,4-dimethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-7(2,9)3-4-8-6;/h6,8-9H,3-5H2,1-2H3;1H

InChI Key

LAFLGYVCQJTCIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)(C)O.Cl

Origin of Product

United States

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